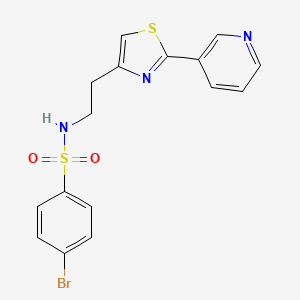

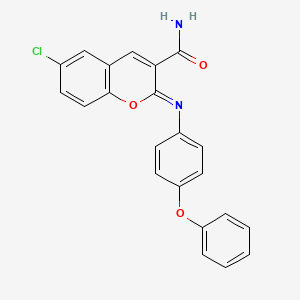

![molecular formula C20H21N3O4S B2517185 N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252824-89-7](/img/structure/B2517185.png)

N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is not directly described in the provided papers. However, similar compounds have been synthesized using various methods. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Another related compound, N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide, was utilized to synthesize a series of novel compounds, indicating that acetylphenyl acetamides can serve as precursors for diverse chemical transformations . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor of 0.042, indicating a well-defined molecular structure with intermolecular hydrogen bonds . Similarly, the vibrational signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . These analyses provide insights into the molecular geometry and intermolecular interactions that could be expected for the compound of interest.

Chemical Reactions Analysis

The papers do not provide specific reactions for N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide. However, the synthesis of related compounds involves reactions such as Stille coupling and subsequent hydrolysis , which could be relevant for the synthesis of thieno[3,2-d]pyrimidin derivatives. The reactivity of the acetylphenyl acetamide moiety in these compounds suggests potential pathways for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the papers do discuss properties of structurally related compounds. For instance, the crystal structure and unit cell parameters of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide were reported, which could give an indication of the crystalline properties that might be expected . The antioxidant activity of certain synthesized compounds was assessed, demonstrating the potential for biological activity . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were investigated for an antiviral active molecule, which could provide a framework for understanding the pharmacological profile of similar compounds .

Applications De Recherche Scientifique

Heterocyclic Derivatives and Drug Design

Heterocyclic compounds, especially those containing thieno[3,2-d]pyrimidine scaffolds, have been extensively studied for their potential in drug design and development. The synthesis and structural elucidation of these compounds provide essential insights into their interaction with biological targets. For instance, heterocyclic derivatives of guanidine have been explored for their formation and structure, demonstrating the importance of such compounds in medicinal chemistry and their potential applications in designing new therapeutic agents (Banfield, Fallon, & Gatehouse, 1987).

Radioligands for Imaging

Radiosynthesis of selective radioligands, such as those based on the pyrazolo[1,5-a]pyrimidineacetamide series, highlights the application of these compounds in medical imaging, particularly positron emission tomography (PET). These compounds, including fluorine-18 labeled derivatives, have been utilized in imaging the translocator protein (18 kDa), showcasing their contribution to advancing diagnostic methods in neuroscience and oncology (Dollé et al., 2008).

Anticancer Drug Design

The synthesis, structure, and molecular docking analysis of compounds, including those with the acetamide group attached to aminophenyl and isopropylphenoxy moieties, have been explored for their anticancer activities. These studies provide valuable information on the drug design process, targeting specific receptors or enzymes within cancer cells to develop effective anticancer therapies (Sharma et al., 2018).

Adenosine Receptor Antagonists

Enantiomeric compounds containing the pyrimidine moiety have been studied for their potential as A3 adenosine receptor antagonists. High-performance liquid chromatography (HPLC) chiral resolution and chiroptical spectroscopy, including optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), have been applied to understand their structure-activity relationships, indicating their applicability in developing therapeutics targeting the adenosine receptor (Rossi et al., 2016).

Dual Inhibitors for Cancer Therapy

Compounds with the thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway. Such dual inhibitors are explored for their antitumor properties, demonstrating the role of chemical synthesis in developing multifunctional anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-3-4-9-22-19(26)18-16(8-10-28-18)23(20(22)27)12-17(25)21-15-7-5-6-14(11-15)13(2)24/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSLWSPSSSTPNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

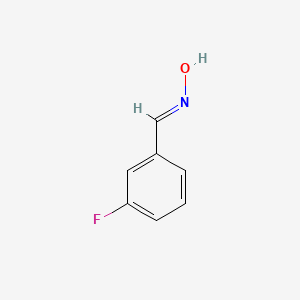

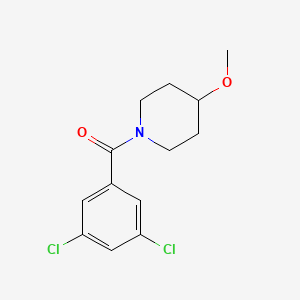

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

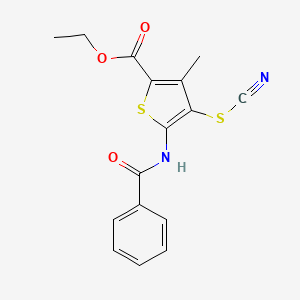

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)

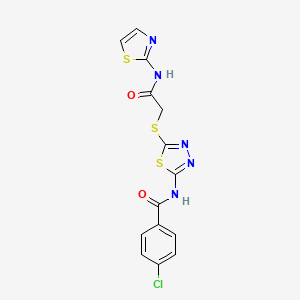

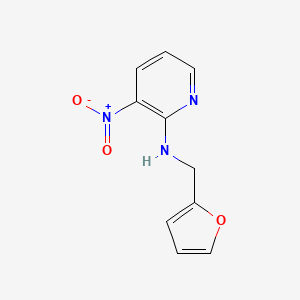

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2517113.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)

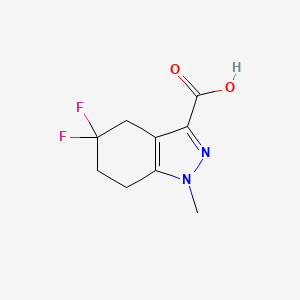

![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)